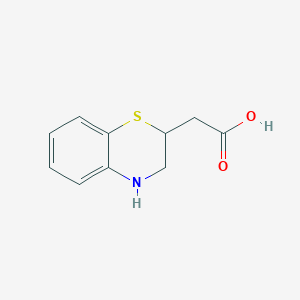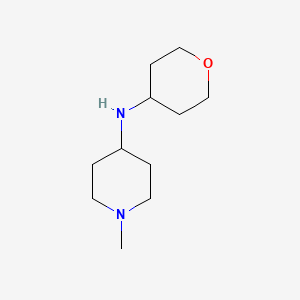![molecular formula C13H10ClN3O2S B1419081 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-63-1](/img/structure/B1419081.png)
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a reagent used in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . It is also a key intermediate in preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves several steps. The preparation process includes the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by a subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of this compound is C13H10ClN3O2S . The InChI string isInChI=1S/C13H10ClN3O2S/c1-9-2-4-10 (5-3-9)20 (18,19)17-7-6-11-12 (14)15-8-16-13 (11)17/h2-8H,1H3 . Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is known to be an intermediate in the manufacture of various drugs including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 307.76 g/mol .科学的研究の応用
Synthesis and Chemistry
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in the synthesis of various chemically significant compounds. It has been used as a starting material for preparing derivatives like 2′,3′-dideoxytubercidin and 2′,3′-dideoxy-7-carbainosine, which are obtained through solid-liquid phase-transfer glycosylation processes (Seela, Muth, & Bindig, 1988). Another study discusses the conformational analysis of a derivative of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, emphasizing its potential in forming a three-dimensional network stabilized by various intermolecular hydrogen bonds (Seela, Peng, Eickmeier, & Reuter, 2006).
Synthesis of Antiviral and Antibacterial Agents
This compound has been involved in the synthesis of compounds with potential antiviral and antibacterial properties. A study reports the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, derived from 4-chloropyrrolo[2,3-d]pyrimidines, for biological screening as potential antibacterial agents (Dave & Shah, 2002). Another study focused on the synthesis of 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, exploring their antiproliferative and antiviral activities (Pudlo et al., 1990).
Pharmaceutical Synthesis Applications
The compound is also utilized in the large-scale synthesis of pharmaceutically active pyrrolo[2,3-d]pyrimidines, demonstrating an efficient and ecological process (Fischer & Misun, 2001). This indicates its role in the development of pharmaceuticals, where its derivatives can be synthesized with high efficiency and ecological consideration.
Crystallography and Structural Analysis
The structural analysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has been carried out to understand their molecular conformation and potential applications in crystallography (Asaftei et al., 2009). This is important for the development of new materials and understanding the molecular interactions of these compounds.
Advanced Synthesis Techniques
There is ongoing research in the field of advanced synthesis techniques using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. For instance, an improved synthesis method for this compound has been described, highlighting its practicality for use as a building block in various chemical syntheses (Zhang et al., 2018).
作用機序
Target of Action
The primary target of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the pathway, leading to a variety of downstream effects. These effects can include changes in cell division and death processes, potentially leading to a reduction in tumor formation .
Pharmacokinetics
Its use as a reagent in the synthesis of drugs like tofacitinib suggests that it may have desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a variety of outcomes, depending on the specific context. For instance, in the context of cancer therapy, the inhibition of this pathway could potentially slow down tumor growth .
Action Environment
It’s worth noting that like most chemical compounds, its stability and reactivity may be influenced by factors such as temperature, humidity, and the presence of strong acids or alkalis .
Safety and Hazards
将来の方向性
Given its role as a key intermediate in the synthesis of various pharmaceuticals, 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is likely to continue to be of interest in the field of medicinal chemistry. Its use in the synthesis of JAK3 inhibitors suggests potential applications in the treatment of conditions such as rheumatoid arthritis .
生化学分析
Biochemical Properties
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of selective Janus kinase 3 (JAK3) inhibitors, such as tofacitinib . It interacts with various enzymes and proteins, including JAK3, by inhibiting their activity. This inhibition interferes with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . The compound’s interactions with these biomolecules are primarily through binding to the active sites of the enzymes, leading to their inhibition.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, demonstrating strong anticancer activity . The compound influences cell function by affecting cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism . Additionally, it has antiviral properties, showing potential in combating viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like JAK3 . By binding to the active sites of these enzymes, the compound inhibits their activity, leading to a disruption of the JAK-STAT signaling pathway . This inhibition results in changes in gene expression, affecting various cellular processes such as cell division and apoptosis. The compound’s ability to undergo electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions, further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is considered stable under standard laboratory conditions, but long-term or excessive exposure can lead to irritation of the respiratory mucosa, eyes, and skin . Studies have shown that the compound maintains its stability and biochemical activity over extended periods, making it suitable for long-term in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as inhibiting cancer cell proliferation and reducing viral infections . At higher dosages, toxic or adverse effects may be observed, including potential damage to vital organs and tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of JAK3 inhibitors . The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. Its ability to undergo electrophilic substitution reactions further influences its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Proper transport and distribution are essential for the compound’s biochemical activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJSYRZQZOMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657957 | |
| Record name | 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479633-63-1 | |
| Record name | 4-Chloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
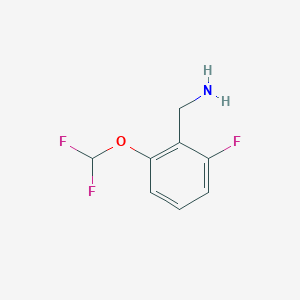
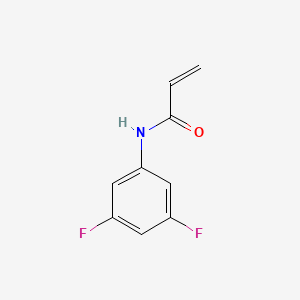
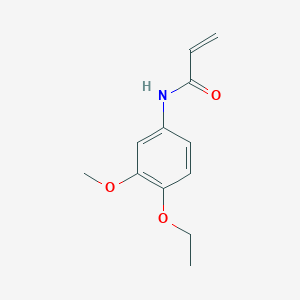
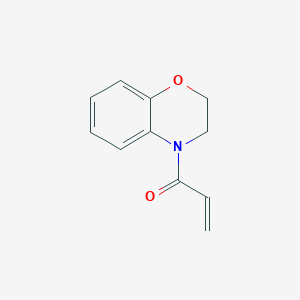
![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
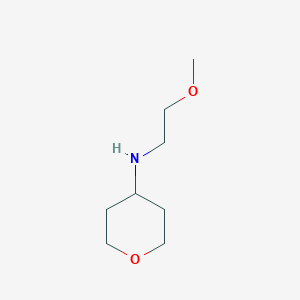
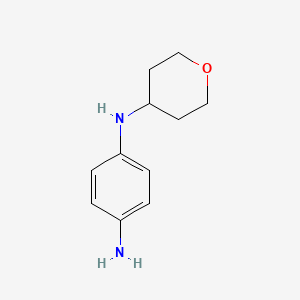
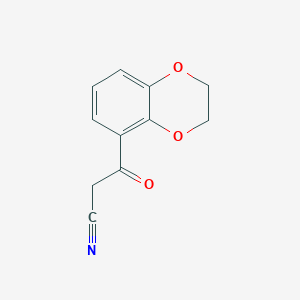
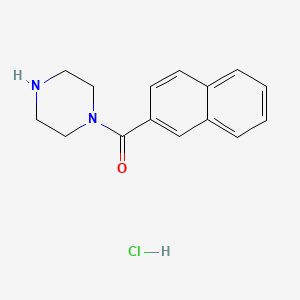
![N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419019.png)
